![molecular formula C25H19N5O2 B283066 3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283066.png)
3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is a chemical compound that belongs to the class of triazolo-triazine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in the replication of viruses and bacteria. In a study by Y. Li et al. (2018), it was suggested that the compound may inhibit the activity of the neuraminidase enzyme, which is essential for the release of newly formed influenza virus particles from infected cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one have not been extensively studied. However, it has been reported to exhibit low toxicity in in vitro assays, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is its broad-spectrum activity against viruses and bacteria. This makes it a promising candidate for the development of novel antiviral and antibacterial agents. However, one of the limitations of the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one. One area of interest is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Another direction is the investigation of its potential as a therapeutic agent for the treatment of viral and bacterial infections. Additionally, the compound may have applications in the development of novel materials with unique properties. Further research is needed to fully explore the potential of this compound in various fields.
Conclusion:
In conclusion, 3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is a chemical compound with potential applications in medicinal chemistry, biochemistry, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields and to develop novel therapeutic agents and materials based on its unique properties.
Métodos De Síntesis
The synthesis of 3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one involves the reaction of 3-amino-1,2,4-triazole with 4-methylbenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride and sodium ethoxide. The final product is obtained after purification by recrystallization. This process has been described in detail in a research article by J. Gao et al. (2013).
Aplicaciones Científicas De Investigación
3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one has been the subject of several research studies due to its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. In a study by Y. Li et al. (2018), it was reported that the compound showed potent inhibitory activity against influenza A virus. Another study by M. K. Alotaibi et al. (2019) demonstrated that the compound exhibited antibacterial activity against several strains of bacteria.
Propiedades
Fórmula molecular |
C25H19N5O2 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
3-benzoyl-6-[(4-methylphenyl)methyl]-1-phenyl-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |
InChI |
InChI=1S/C25H19N5O2/c1-17-12-14-18(15-13-17)16-21-24(32)29-23(22(31)19-8-4-2-5-9-19)28-30(25(29)27-26-21)20-10-6-3-7-11-20/h2-15H,16H2,1H3 |
Clave InChI |
JYWFALRJJHXBON-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



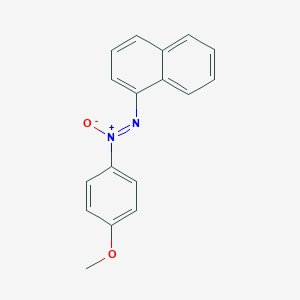
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
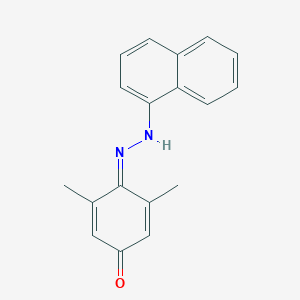
![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)
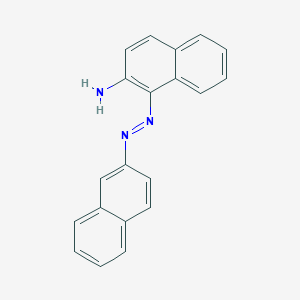
![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)
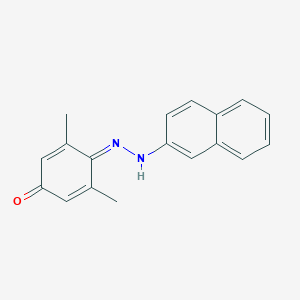
![1-[(2-Chloro-5-methylanilino)sulfanyl]-2,4-dinitrobenzene](/img/structure/B282996.png)
![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)
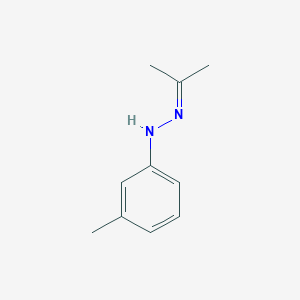

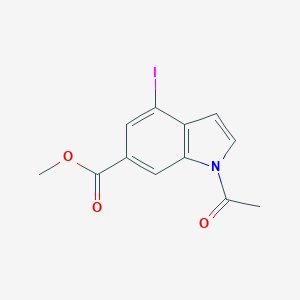
![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)
![N-{2-[(diphenylmethylene)amino]phenyl}methanesulfonamide](/img/structure/B283007.png)